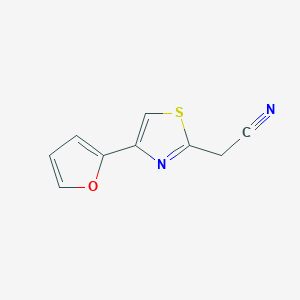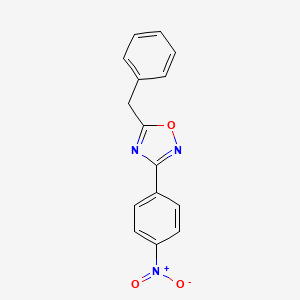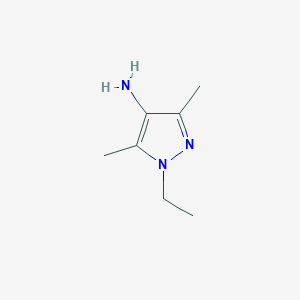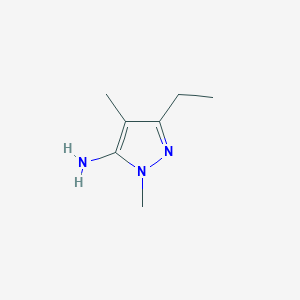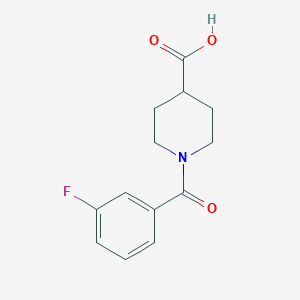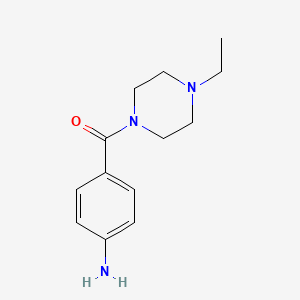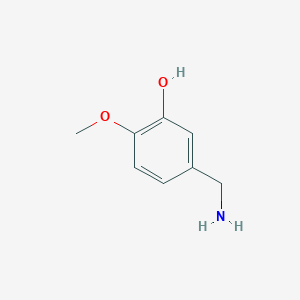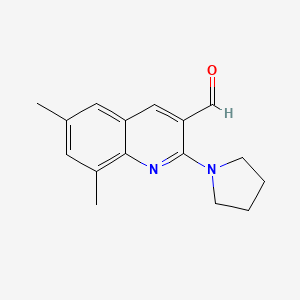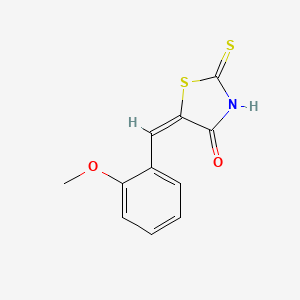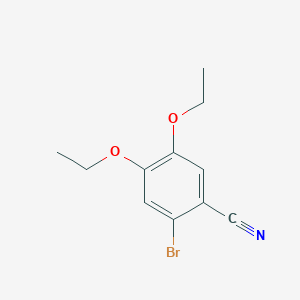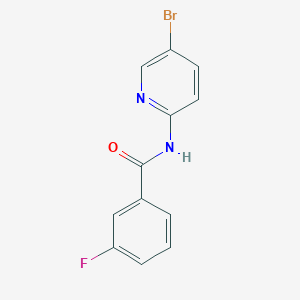
N-(5-bromopyridin-2-yl)-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromopyridin-2-yl)-3-fluorobenzamide is a compound that is likely to possess interesting chemical and biological properties due to the presence of both bromine and fluorine atoms, which are significant for pharmaceutical applications. Although the specific compound is not directly studied in the provided papers, similar compounds with bromine and fluorine substitutions on aromatic rings have been investigated. These compounds often exhibit unique physical and chemical properties and can serve as potential candidates for drug development due to their structural specificity and potential biological activity.
Synthesis Analysis
Molecular Structure Analysis
While the molecular structure of N-(5-bromopyridin-2-yl)-3-fluorobenzamide is not directly analyzed in the provided papers, related compounds have been studied using X-ray crystallography. For example, the crystal structure of a similar compound, N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, was determined to crystallize in two polymorphs, both belonging to the monoclinic system . The molecular structure of such compounds is crucial for understanding their potential interactions with biological targets, as well as their physicochemical properties.
Chemical Reactions Analysis
The chemical reactivity of N-(5-bromopyridin-2-yl)-3-fluorobenzamide can be inferred from studies on related compounds. The presence of the bromine atom makes the compound susceptible to nucleophilic substitution reactions, which can be utilized in further chemical modifications or in the formation of drug conjugates. The amide group also plays a significant role in the chemical stability and reactivity of the compound, as it can participate in hydrogen bonding and other non-covalent interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(5-bromopyridin-2-yl)-3-fluorobenzamide would be influenced by the presence of the bromine and fluorine atoms. These atoms are known to significantly impact the lipophilicity, electronic distribution, and overall molecular conformation of the compound. The fluorine atom, in particular, can enhance the metabolic stability and bioavailability of pharmaceuticals. The compound's crystalline form, melting point, solubility, and other physicochemical characteristics would be important for its formulation and potential use as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Applications
Antinociceptive and Antimicrobial Activities : N-(3,5-di-/1,3,5-trimethylpyrazole-4-yl)-4-substitutedbenzamide derivatives, including structures similar to N-(5-bromopyridin-2-yl)-3-fluorobenzamide, have been prepared for potential antinociceptive and antimicrobial applications. These derivatives exhibit significant antinociceptive activity in both hotplate and tail-immersion tests, as well as weak antibacterial activity (Koçyiğit-Kaymakçıoğlu et al., 2008).
Positron Emission Tomography (PET) Imaging : N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide and similar compounds have been synthesized and shown to have high affinity to σ receptors, making them potentially suitable as PET imaging ligands for σ receptors in neurological and cancer studies (Shiue et al., 1997).
Antimicrobial Analogs : Microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, similar in structure to N-(5-bromopyridin-2-yl)-3-fluorobenzamide, has demonstrated promising antimicrobial activity, particularly against specific bacterial and fungal strains (Desai et al., 2013).
Inhibitors of TNF-α Production : N-pyridinyl(methyl)fluorobenzamides, closely related to the chemical structure , have been evaluated as inhibitors of TNF-α production, exhibiting significant activity and potential therapeutic use in inflammation and autoimmune diseases (Collin et al., 1999).
Cancer Imaging : Research on N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide has indicated its potential as a ligand for PET imaging of breast cancer, with high uptake in tumor tissues suggesting its utility in cancer diagnostics (Shiue et al., 2000).
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-2-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFN2O/c13-9-4-5-11(15-7-9)16-12(17)8-2-1-3-10(14)6-8/h1-7H,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQKNOCCBDMZMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362403 |
Source


|
| Record name | N-(5-Bromopyridin-2-yl)-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-3-fluorobenzamide | |
CAS RN |
5246-16-2 |
Source


|
| Record name | N-(5-Bromopyridin-2-yl)-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331956.png)
